2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide
Description
This compound is a sulfur-rich acetamide derivative featuring a 1,2,4-thiadiazole core substituted with sulfanyl groups and dual sulfonamide moieties. Its structure includes:
- 1,2,4-Thiadiazole ring: A five-membered heterocycle with two sulfur atoms, contributing to electronic delocalization and stability .
- Dual sulfonamide groups: Known for antimicrobial and anti-inflammatory properties, these groups improve solubility and binding affinity to biological targets like carbonic anhydrases or bacterial enzymes .
The compound’s design leverages the bioisosteric replacement of oxygen with sulfur, optimizing pharmacokinetic properties such as membrane permeability and metabolic resistance .
Properties
CAS No. |
309742-12-9 |
|---|---|
Molecular Formula |
C18H18N6O6S5 |
Molecular Weight |
574.7 g/mol |
IUPAC Name |
2-[[5-[2-oxo-2-(4-sulfamoylanilino)ethyl]sulfanyl-1,2,4-thiadiazol-3-yl]sulfanyl]-N-(4-sulfamoylphenyl)acetamide |
InChI |
InChI=1S/C18H18N6O6S5/c19-34(27,28)13-5-1-11(2-6-13)21-15(25)9-31-17-23-18(33-24-17)32-10-16(26)22-12-3-7-14(8-4-12)35(20,29)30/h1-8H,9-10H2,(H,21,25)(H,22,26)(H2,19,27,28)(H2,20,29,30) |
InChI Key |
IYGITJWQHYSZEQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NSC(=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The synthesis of this compound is strategically divided into two primary intermediates:
- 2-Chloro-N-(4-sulfamoylphenyl)acetamide
- 5-(Substitutedamino)-1,3,4-thiadiazole-2-thiol
The final step involves coupling these intermediates via a sulfur-sulfur bond formation. This approach ensures modularity, allowing independent optimization of each segment.
Synthesis of 2-Chloro-N-(4-sulfamoylphenyl)acetamide
Reaction Protocol
- Starting Material : 4-Aminobenzenesulfonamide (4.1 mmol) is dissolved in dimethylformamide (DMF, 20 mL) under ice-cooling.
- Acylation : Chloroacetyl chloride (4.93 mmol) diluted in DMF is added dropwise to the reaction mixture, followed by stirring at 0–5°C for 2 hours.
- Workup : The mixture is quenched in ice water, yielding a precipitate that is filtered, washed with cold ethanol, and crystallized from ethanol (yield: 78–85%).
Mechanistic Insight
The reaction proceeds via nucleophilic acyl substitution, where the primary amine of 4-aminobenzenesulfonamide attacks the electrophilic carbonyl carbon of chloroacetyl chloride. The chloro group remains intact for subsequent coupling.
Synthesis of 5-(Substitutedamino)-1,3,4-thiadiazole-2-thiol
Cyclization of Substituted Thioureas
- Reagents : Substituted thioureas (4.1 mmol), sodium hydroxide (4.93 mmol, 0.20 g), and carbon disulfide (4.93 mmol, 0.30 mL) in ethanol (30 mL).
- Reaction Conditions : Reflux at 80°C for 4 hours under nitrogen atmosphere.
- Acidification : The mixture is cooled, treated with 20% hydrochloric acid (HCl) to pH 2–3, and filtered to isolate the thiol product (yield: 70–75%).
Mechanistic Insight
Thioureas react with CS₂ in basic conditions to form intermediate dithiocarbamates, which cyclize to 1,3,4-thiadiazole-2-thiols upon acidification. This method aligns with established protocols for thiadiazole synthesis.
Coupling of Intermediates to Form the Target Compound
Thioether Bond Formation
- Reagents :
- Reaction Conditions : Stirring at room temperature for 3 hours.
- Workup : Acetone is removed via rotary evaporation, and the residue is washed with water, dried, and crystallized from ethanol (yield: 65–72%).
Mechanistic Insight
The thiolate anion (generated in situ by K₂CO₃) displaces the chloride from 2-chloro-N-(4-sulfamoylphenyl)acetamide, forming a stable thioether linkage. The reaction’s mild conditions prevent oxidation of sensitive sulfonamide groups.
Optimization and Scalability Considerations
Solvent and Catalyst Selection
Temperature and Time
Characterization and Analytical Data
Spectral Confirmation
Comparative Analysis with Literature Methods
Thiadiazole Synthesis
Challenges and Troubleshooting
Applications and Derivatives
Biological Relevance
Structural Modifications
- Substituted Amino Groups : Varying the R-group on the thiadiazole ring could modulate solubility and bioactivity.
Chemical Reactions Analysis
Types of Reactions
2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as a component in specialized chemical formulations.
Mechanism of Action
The mechanism of action of 2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The sulfonamide groups play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide and heterocyclic derivatives, focusing on core heterocycles , substituents , and bioactivities .
Table 1: Structural and Functional Comparison
Key Findings:
Triazole-containing analogs (e.g., ) exhibit superior anti-exudative and antibacterial activity due to their planar geometry and hydrogen-bonding capacity .
Substituent Effects: Sulfonamide groups in the target compound and improve solubility and target specificity compared to non-sulfonamide derivatives (e.g., ) . Halogenated substituents (e.g., fluoro, chloro in ) enhance bioactivity by increasing lipophilicity and membrane penetration .
Bioactivity Trends: Compounds with dual sulfonamides (target compound, ) show broader antimicrobial spectra than mono-substituted analogs, likely due to synergistic binding . Anti-inflammatory activity correlates with sulfanyl linkages and sulfonamide moieties, as seen in the target compound’s structural analogs .
Research Implications
- Electronic Structure : The target compound’s thiadiazole core and sulfanyl groups create a unique electronic profile, distinct from triazole derivatives, which may favor interactions with sulfur-metabolizing enzymes .
- Pharmacokinetics : Dual sulfonamides may reduce metabolic degradation compared to single-sulfonamide derivatives, as observed in .
Biological Activity
The compound 2-{[3-({2-[4-(aminosulfonyl)anilino]-2-oxoethyl}sulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}-N-[4-(aminosulfonyl)phenyl]acetamide is a complex organic molecule that exhibits significant biological activity. This article reviews its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticancer activities supported by various studies and findings.
Chemical Structure and Properties
The compound contains multiple functional groups including thiadiazole and sulfonamide moieties, which are known for their biological relevance. Its chemical structure can be represented as follows:
where represent the respective atom counts in the molecular formula.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of thiadiazole derivatives. The compound has been shown to inhibit prostaglandin E2 (PGE2) biosynthesis in vitro with IC50 values in the nanomolar range. In vivo studies demonstrated that it effectively reduced leukocyte migration in a mouse model of inflammation, comparable to dexamethasone, indicating its potential as an anti-inflammatory agent .
| Study | Model | Effect | Comparison |
|---|---|---|---|
| Study A | Mouse model | Reduced leukocyte migration | Comparable to dexamethasone |
| Study B | In vitro | Inhibited PGE2 biosynthesis | IC50 in nanomolar range |
2. Antimicrobial Activity
The compound exhibits significant antimicrobial properties against various bacterial strains. Studies indicate that derivatives containing the 1,3,4-thiadiazole moiety show enhanced activity against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this scaffold demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) lower than standard antibiotics like ampicillin .
| Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 32.6 | Ampicillin | 64 |
| Escherichia coli | 42.0 | Ampicillin | 32 |
3. Anticancer Activity
The anticancer properties of the compound have been explored through various assays. It has shown promising cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer). The mechanism appears to involve cell cycle arrest and induction of apoptosis in treated cells. Notably, one study reported a significant reduction in cell viability at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 10 | Induction of apoptosis |
| LoVo | 15 | Cell cycle arrest |
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Case Study 1 : A derivative similar to the target compound was tested for its anti-inflammatory effects in a controlled clinical trial involving patients with rheumatoid arthritis. Results showed a significant decrease in inflammatory markers.
- Case Study 2 : A cohort study evaluated the antimicrobial efficacy of thiadiazole derivatives against hospital-acquired infections, revealing a higher success rate compared to conventional treatments.
Q & A
Q. Critical Considerations :
- Monitor reaction progress via TLC (silica, UV detection) to avoid over-alkylation.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur groups .
What analytical techniques are suitable for confirming the molecular structure post-synthesis?
Basic Research Question
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., ESI+ mode, expected [M+H]+ ion) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (if single crystals are obtainable) .
How can computational modeling predict the compound’s reactivity and binding affinity?
Advanced Research Question
- Density Functional Theory (DFT) :
- Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites on the thiadiazole ring .
- Simulate interaction energies with biological targets (e.g., sulfonamide-binding enzymes) using molecular docking (AutoDock Vina) .
- COMSOL Multiphysics : Model diffusion kinetics in biological membranes to assess bioavailability .
Validation : Cross-check computational results with experimental data (e.g., enzyme inhibition assays) .
How to resolve contradictions in reported biological activity data?
Advanced Research Question
Contradictions may arise from assay variability or off-target effects. Mitigation strategies include:
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple concentrations to confirm potency trends .
- Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) .
- Control Experiments : Use known sulfonamide inhibitors (e.g., acetazolamide) as benchmarks .
Q. Example Workflow :
| Assay Type | Target | Result | Reference |
|---|---|---|---|
| Enzymatic | Carbonic Anhydrase | IC₅₀ = 12 nM | |
| Cellular | HeLa Cells | IC₅₀ = 8 µM |
What strategies enhance solubility for in vitro studies?
Basic Research Question
Advanced Research Question
- Target Selection : Prioritize sulfonamide-sensitive enzymes (e.g., carbonic anhydrase, dihydrofolate reductase) .
- Kinetic Assays :
- Competitive Binding : Perform displacement assays with fluorescent probes (e.g., dansylamide) .
What derivatization strategies can improve bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
